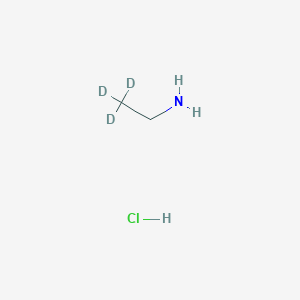

Ethyl-2,2,2-d3-amine HCl

Description

Significance of Isotopic Labeling in Chemical Science

Isotopic labeling is a powerful technique that involves the replacement of an atom in a molecule with one of its isotopes, which has the same number of protons but a different number of neutrons. lgcstandards.com This subtle change in mass, while having a minimal effect on the chemical properties of the molecule, allows scientists to track the journey of the labeled molecule through complex chemical reactions or biological systems. lgcstandards.comtheclinivex.com The use of stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) is particularly advantageous as they are safe to handle and suitable for long-term studies. Current time information in New York, NY, US.tenovapharma.com

The primary utility of isotopic labeling lies in its ability to elucidate reaction mechanisms. By tracking the position of the isotopic label in the products of a reaction, chemists can deduce the intricate steps involved in the molecular transformation. theclinivex.com Furthermore, this technique is invaluable in metabolic research, drug development, and environmental studies, providing clear insights into dynamic processes at a molecular level. Current time information in New York, NY, US. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are instrumental in detecting the presence and position of these isotopic labels. theclinivex.comtenovapharma.com

Overview of Ethyl-2,2,2-d3-amine Hydrochloride within Deuterated Compounds Research

Ethyl-2,2,2-d3-amine Hydrochloride is a deuterated form of ethylamine (B1201723) hydrochloride where the three hydrogen atoms on the terminal methyl group are replaced with deuterium atoms. As a member of the deuterated amine family, this compound serves as a valuable tool in specialized research applications. The presence of the deuterium atoms provides a unique spectroscopic signature, making it an ideal internal standard for quantitative analysis using mass spectrometry.

The properties of Ethyl-2,2,2-d3-amine Hydrochloride are largely similar to its non-deuterated counterpart, but the increased mass due to the deuterium atoms leads to distinct differences in its mass spectrum, which is fundamental for its use as an internal standard. Commercially, it is available with a high isotopic enrichment, typically around 99 atom % D. theclinivex.com

Table 1: Physicochemical Properties

| Property | Value (Ethylamine Hydrochloride) | Value (Ethyl-2,2,2-d3-amine HCl) |

| Molecular Formula | C₂H₈ClN | C₂H₅D₃ClN |

| Molecular Weight | 81.54 g/mol nih.gov | Approx. 84.56 g/mol |

| CAS Number | 557-66-4 nih.gov | Not available |

| Appearance | Solid, Cream-colored crystalline powder nih.gov | Similar to unlabeled compound |

| Isotopic Enrichment | Not applicable | ≥99 atom % D theclinivex.com |

Note: Some properties for the deuterated compound are estimated based on the unlabeled analogue.

Historical Context of Deuterated Amine Utilization in Mechanistic and Synthetic Studies

The use of deuterated compounds, including amines, has a rich history in the advancement of chemistry. Initially employed to probe the kinetic isotope effect—a phenomenon where the rate of a reaction changes when an atom at or near the reactive site is replaced by a heavier isotope—deuterated molecules provided profound insights into reaction pathways. This effect is particularly pronounced for reactions involving the breaking of a carbon-hydrogen bond.

In synthetic chemistry, the development of methods for the selective incorporation of deuterium into organic molecules has been an area of intense research. Early methods for preparing deuterated amines often relied on the reduction of nitriles or amides using deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄). More recent advancements have led to more versatile and user-friendly methods, allowing for the precise placement of deuterium atoms within a molecule. scbt.com This precision is crucial for mechanistic studies, where the exact location of the isotopic label can unravel complex reaction sequences. nih.gov The growing importance of deuterated molecules in medicinal chemistry, particularly for enhancing the metabolic stability of drugs, has further fueled the development of novel synthetic strategies for creating selectively deuterated amines. nih.gov

Properties

IUPAC Name |

2,2,2-trideuterioethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.ClH/c1-2-3;/h2-3H2,1H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBDWHCCBGMXKG-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Enrichment

Advanced Strategies for Deuteration at the C-2 Position

The introduction of three deuterium (B1214612) atoms at the C-2 position of ethylamine (B1201723) presents a unique synthetic challenge. Several advanced strategies have been developed to achieve this specific trideuteration with high efficiency and selectivity.

Catalytic Hydrogenation Approaches for C-D Bond Formation

Catalytic hydrogenation is a powerful tool for the formation of C-H bonds, and its adaptation for C-D bond formation is a key strategy in deuteration. nih.gov In the context of synthesizing Ethyl-2,2,2-d3-amine HCl, this typically involves the reduction of a suitable precursor containing a carbon-nitrogen or carbon-carbon multiple bond at the C-2 position. For instance, the catalytic deuteration of acetonitrile-d3 (B32919) would theoretically yield the desired product. However, the direct hydrogenation of nitriles can sometimes lead to the formation of secondary and tertiary amines as byproducts. researchgate.net The choice of catalyst and support is crucial; for example, nickel catalysts on basic supports have shown high selectivity towards the formation of primary amines like ethylamine. researchgate.net

Recent advancements have explored electrocatalytic hydrogenation as a milder alternative to traditional high-pressure methods. escholarship.org This technique uses an electric current to drive the hydrogenation reaction, often with water as the hydrogen (or deuterium) source. escholarship.org Palladium on carbon (Pd/C) has been identified as an effective catalyst for the electrochemical hydrogenation of acetonitrile (B52724) to ethylamine with high faradaic efficiency. escholarship.org This method offers a promising route for deuteration by substituting D₂O for H₂O.

Reductive Amination with Deuterated Precursors

Reductive amination is a versatile and highly controllable method for the synthesis of amines. masterorganicchemistry.com This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.com To synthesize this compound, one could envision the reductive amination of a deuterated aldehyde, such as trideuteroacetaldehyde, with ammonia (B1221849).

The choice of reducing agent is critical for the success of this method. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent as it selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com Other reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also effective. masterorganicchemistry.com The key advantage of reductive amination is its ability to avoid the multiple alkylations that can occur with direct alkylation methods. masterorganicchemistry.com

Phthalimide (B116566) Intermediate Routes for Trideuteration

The use of phthalimide as a protecting group for the amino function offers a robust and widely used method for the synthesis of primary amines, known as the Gabriel synthesis. This approach can be adapted for the preparation of deuterated amines. For the synthesis of this compound, the route would involve the alkylation of potassium phthalimide with a deuterated ethyl halide, such as 2,2,2-trideuterioethyl bromide. The resulting N-(2,2,2-trideuterioethyl)phthalimide is then subjected to hydrolysis or hydrazinolysis to release the desired primary amine. google.com

A related approach involves the use of deuterated methylation reagents on a protected amine scaffold. For example, a method for preparing methyl-d3-amine (B1598088) hydrochloride has been developed using N-Boc-benzylamine as a starting material, which is then reacted with a deuterated methylating agent. researchgate.net A similar strategy could potentially be adapted for the synthesis of this compound.

Control of Isotopic Purity and Selectivity

Achieving high isotopic purity and selectivity is paramount in the synthesis of deuterated compounds to ensure their utility in sensitive applications. This requires careful control over reaction conditions and a thorough understanding of potential side reactions that could lead to deuterium loss or the formation of undesired byproducts.

Minimization of Deuterium Loss and Byproduct Formation

Deuterium loss, or back-exchange, can occur under certain reaction conditions, particularly in the presence of protic solvents or acidic/basic catalysts. mdpi.com For instance, in catalytic H/D exchange reactions, the choice of solvent is critical; using aprotic solvents can minimize back-exchange. mdpi.com

In methods like reductive amination, the formation of byproducts such as secondary and tertiary amines is a concern. The traditional synthesis of deuterated methylamine (B109427) hydrochloride using deuterated methylation reagents often leads to a mixture of mono-, di-, and tri-substituted products, which are difficult to separate. guidechem.com The use of protecting groups, as seen in the phthalimide and Boc-benzylamine routes, helps to prevent over-alkylation and ensures the formation of the primary amine. google.comresearchgate.net

Controlled Reaction Conditions for Enhanced Isotopic Selectivity

The selectivity of deuteration can be significantly influenced by the reaction conditions. In catalytic hydrogenation, factors such as temperature, pressure, and catalyst choice play a crucial role. For example, in the deuteration of arylamines, it has been shown that lower temperatures (e.g., 80°C) can achieve high deuterium incorporation while minimizing side reactions like ring saturation. mdpi.com

In reductive amination, the pH of the reaction medium is important for controlling the equilibrium between the carbonyl compound, amine, and the iminium ion intermediate. Careful control of the reaction temperature and the rate of addition of the reducing agent can also enhance selectivity and yield. The development of one-pot, two-step transformations, such as the conversion of aryl acetonitriles to α,β-deuterated aryl ethylamines, demonstrates a strategy to achieve high deuterium ratios under ambient conditions. researchgate.net

Below is a table summarizing various synthetic approaches and key considerations for the synthesis of deuterated amines.

| Synthetic Approach | Deuterated Precursor Example | Key Reagents/Catalysts | Advantages | Challenges |

| Catalytic Hydrogenation | Acetonitrile-d3 | Pd/C, Ni on basic supports researchgate.netescholarship.org | Potentially high efficiency. | Risk of over-reduction and byproduct formation. researchgate.net |

| Reductive Amination | Trideuteroacetaldehyde | NaBH₃CN, NaBH(OAc)₃ masterorganicchemistry.com | High selectivity, avoids polyalkylation. masterorganicchemistry.com | Requires synthesis of deuterated aldehyde. |

| Phthalimide Synthesis | 2,2,2-Trideuterioethyl bromide | Potassium phthalimide, Hydrazine google.com | Robust and well-established method. | Can require harsh conditions for deprotection. |

Post-Synthesis Purification Techniques for High Enrichment

Achieving high isotopic enrichment for compounds like this compound is crucial for their application in research. Following the initial synthesis, the crude product contains the desired deuterated compound alongside unreacted starting materials, non-deuterated or partially deuterated species, and other reaction byproducts. Therefore, rigorous purification is essential to isolate the target molecule and ensure an isotopic purity of typically >98 atom % D. lgcstandards.com Several techniques are employed, often in combination, to reach this high level of enrichment.

Chromatographic Methods: Silica (B1680970) gel column chromatography is a fundamental technique for purifying deuterated compounds. google.com This method separates compounds based on their differential adsorption to the silica stationary phase. By carefully selecting the solvent system (eluent), it is possible to separate the deuterated amine from non-polar impurities and other byproducts. For amine hydrochlorides, which are salts, specialized chromatographic conditions or conversion to the free base before chromatography might be necessary, followed by reconversion to the hydrochloride salt. google.com

Recrystallization: Recrystallization is a highly effective method for purifying solid compounds like this compound. This technique relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures. The crude product is dissolved in a hot solvent and then allowed to cool slowly. The desired compound, being the major component, crystallizes out in a purer form, leaving impurities behind in the solvent. The process can be repeated to enhance purity. For deuterated arylamines, recrystallization from solvents like petroleum ether has proven effective in yielding high-purity crystalline products. mdpi.com

Distillation: For compounds that are liquid at or near room temperature (like the free base form, Ethyl-2,2,2-d3-amine), high vacuum distillation can be an effective purification method. rsc.org This technique separates components of a liquid mixture based on differences in their boiling points. By reducing the pressure, the boiling points of the compounds are lowered, which helps to prevent thermal decomposition of sensitive molecules.

Filtration and Extraction: Basic workup procedures such as aqueous extraction are used to remove water-soluble or acid/base-soluble impurities. google.com Filtration through a plug of an adsorbent like silica gel or celite can be a quick way to remove solid catalysts (e.g., Pd/C used in debenzylation steps) or baseline impurities before proceeding to more rigorous purification steps. nih.govepj-conferences.org

The final purity, both chemical and isotopic, is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). epj-conferences.orgalmacgroup.com ¹H-NMR can confirm the absence or significant reduction of proton signals at the deuterated positions, while MS analysis confirms the mass increase corresponding to the incorporated deuterium atoms and allows for the calculation of the isotopic distribution. almacgroup.com

Comparative Analysis of Synthetic Yields and Efficiencies Across Different Pathways

The synthesis of this compound can be approached through several distinct pathways. The efficiency, yield, and commercial viability of each route depend on factors such as the availability of starting materials, the number of steps, the complexity of the reaction conditions, and the ease of purification. While specific yield data for every possible synthesis of this exact compound is not always published, a comparative analysis can be made based on established methods for creating deuterated amines.

Pathway 1: Alkylation with a Deuterated Reagent This is a direct and common approach where a suitable nitrogen source (like ammonia or a protected amine) is alkylated with a deuterated ethylating agent. A key precursor for this method is a molecule like Bromoethane-2,2,2-d3. almacgroup.comsigmaaldrich.com

Reaction: NH₃ + Br-CH₂-CD₃ → H₂N-CH₂-CD₃ + HBr

Advantages: This route is conceptually straightforward. The isotopic label is introduced via a commercially available, pre-deuterated starting material, ensuring precise placement of the deuterium atoms.

Pathway 2: Reduction of a Deuterated Precursor This pathway involves the synthesis of a deuterated precursor containing the C-N bond, such as an amide or nitrile, followed by reduction.

Reaction: CD₃-CN + [Reducing Agent] → CD₃-CH₂-NH₂

Advantages: The reduction of nitriles or amides to amines is a well-established transformation with many available reducing agents (e.g., LiAlH₄, H₂/Catalyst). This method can offer high yields for the reduction step itself. The synthesis of deuterated amides can sometimes be achieved through direct H/D exchange on the corresponding unlabeled amide. epj-conferences.org

Pathway 3: Reductive Amination using a Deuterated Carbonyl This method builds the amine by reacting a deuterated carbonyl compound with ammonia, followed by reduction of the resulting imine intermediate.

Reaction: CD₃-CHO + NH₃ → [CD₃-CH=NH] → CD₃-CH₂-NH₂

Advantages: Reductive amination is a very versatile and widely used method for amine synthesis. It can often be performed as a one-pot reaction.

Disadvantages: The primary challenge is the availability and stability of the required deuterated aldehyde (Acetaldehyde-2,2,2-d3). Aldehydes can be prone to self-condensation and other side reactions, which can complicate the reaction and lower yields.

Pathway 4: Protected Multi-step Synthesis To overcome the issue of over-alkylation (Pathway 1) and achieve higher yields, multi-step syntheses using protecting groups are often employed. A common strategy involves using a protected amine that can be selectively alkylated and then deprotected. google.comresearchgate.net

Reaction:

Boc-NH₂ + Base + TsOCD₃ → Boc-NH-CD₃ (for methylamine) researchgate.net

Boc-NH-CD₃ → H₂N-CD₃ · HCl (Deprotection) researchgate.net

Advantages: This approach offers excellent control, preventing the formation of over-alkylated byproducts and leading to cleaner reactions with simpler purification. Yields for individual steps, such as the deprotection, can be quantitative. google.comresearchgate.net

The following table provides a qualitative comparison of these synthetic strategies.

Referenced Compounds

Elucidation of Reaction Mechanisms Via Kinetic Isotope Effects Kies

Theoretical Foundations of Deuterium (B1214612) Kinetic Isotope Effects

The theoretical underpinnings of the kinetic isotope effect are rooted in the principles of quantum mechanics and physical organic chemistry, particularly concerning how atomic mass influences molecular vibrations. researchgate.net

A chemical bond can be modeled as a harmonic oscillator. The vibrational frequency (ν) of this bond is inversely proportional to the square root of the reduced mass (μ) of the two atoms forming the bond. cdnsciencepub.com

ν ∝ √(k/μ) where k is the force constant of the bond.

When a hydrogen atom (¹H) is replaced by a deuterium atom (²H), the reduced mass of the carbon-hydrogen (C-H) bond increases significantly. This increase in mass leads to a lower vibrational frequency for a carbon-deuterium (C-D) bond compared to a C-H bond. wikipedia.org

According to quantum mechanics, even at absolute zero, a molecule retains a minimum amount of vibrational energy known as the zero-point energy (ZPE). d-nb.info The ZPE is directly proportional to the vibrational frequency (ZPE = ½hν, where h is Planck's constant). cdnsciencepub.com Consequently, the lower vibrational frequency of a C-D bond results in a lower zero-point energy compared to a C-H bond. nih.govjst.go.jp This means that a C-D bond is stronger and resides in a lower energy state than a C-H bond, requiring more energy to be broken. nih.govjst.go.jp This difference in ZPE and bond dissociation energy is the fundamental origin of the deuterium kinetic isotope effect. researchgate.net

Deuterium kinetic isotope effects are categorized into two main types: primary and secondary, depending on the location of the isotopic substitution relative to the bond being broken or formed in the rate-determining step of the reaction. wikipedia.orgcdnsciencepub.com

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically labeled atom is cleaved or formed during the rate-limiting step. cdnsciencepub.com For a reaction involving the breaking of a C-H bond, substituting the hydrogen with deuterium will slow the reaction down because the C-D bond is stronger. The magnitude of the PKIE is expressed as the ratio of the rate constants (kH/kD). For C-H bond cleavage, typical kH/kD values at room temperature range from 6 to 8. researchgate.net A significant primary KIE (generally kH/kD > 2) is strong evidence that the C-H bond is indeed breaking in the rate-determining step. nih.gov

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-limiting step. cdnsciencepub.com These effects are generally much smaller than PKIEs, with typical kH/kD values ranging from 0.7 to 1.5. wikipedia.org SKIEs arise from changes in the vibrational environment of the C-D bond between the reactant and the transition state. nih.gov They are often associated with a change in the hybridization of the carbon atom to which the deuterium is attached. For example, a change from sp³ hybridization in the reactant to sp² in the transition state typically results in a "normal" SKIE (kH/kD > 1), whereas a change from sp² to sp³ results in an "inverse" SKIE (kH/kD < 1). nih.gov

Application of KIE Studies with Ethyl-2,2,2-d3-amine HCl

While specific published studies focusing solely on this compound are not abundant, the principles of its application can be clearly illustrated by examining KIE studies on closely related primary amines and ethylamine (B1201723) derivatives. These studies demonstrate how selective deuterium labeling provides critical mechanistic data.

One of the foremost applications of KIE is to identify the rate-limiting step of a reaction. By comparing the reaction rate of the non-deuterated amine with its deuterated counterpart, such as this compound, a significant kH/kD value points directly to C-H bond cleavage being the slow step.

For instance, studies on the oxidative deamination of cyclohexylamine (B46788) by rabbit liver microsomes revealed a significant KIE. nih.gov When the hydrogen on the α-carbon (the carbon attached to the amino group) was replaced with deuterium, the rate of deamination decreased.

| Parameter | Value |

|---|---|

| VH/VD (Deamination) | 1.75 |

| (V/K)H/(V/K)D (Deamination) | 1.8 - 2.3 |

| VH/VD (N-Hydroxylation) | 0.8 - 0.9 |

| (V/K)H/(V/K)D (N-Hydroxylation) | 0.8 - 0.9 |

Data sourced from Cho et al. nih.gov

The data shows a normal KIE for deamination, indicating that the abstraction of a proton from the α-carbon is at least partially rate-limiting. nih.gov Conversely, the concurrent N-hydroxylation reaction exhibited an inverse KIE, suggesting that C-H bond cleavage is not involved in its rate-limiting step and that deuteration actually slightly favors this pathway. nih.gov This phenomenon, where isotopic substitution alters the product ratio, is known as metabolic switching.

The magnitude of the KIE provides valuable information about the structure of the transition state (TS). cdnsciencepub.com According to the Hammond postulate, the structure of the transition state resembles the species (reactant, intermediate, or product) to which it is closest in energy. cdnsciencepub.com By studying how the KIE changes with modifications to the reactants or reaction conditions, a detailed picture of the TS can be constructed.

In the E2 elimination reactions of 2-arylethyltrimethylammonium ions with ethoxide, both β-deuterium KIEs (analogous to using a substrate like Ethyl-2,2,2-d3-amine) and nitrogen isotope effects were measured. The study varied the electron-withdrawing ability of a substituent on the phenyl ring. cdnsciencepub.com

| Para-Substituent | kH/kD | Nitrogen KIE ((k¹⁴/k¹⁵ - 1)100) |

|---|---|---|

| p-OCH₃ | 2.64 | 1.37 |

| p-H | 3.23 | 1.33 |

| p-Cl | 3.48 | 1.14 |

| p-CF₃ | 4.16 | 0.88 |

Data sourced from Smith and Bourns. cdnsciencepub.com

The results show that as the substituent becomes more electron-withdrawing (from p-OCH₃ to p-CF₃), the primary hydrogen-deuterium isotope effect (kH/kD) increases, while the nitrogen isotope effect (measuring C-N bond cleavage) decreases. cdnsciencepub.com This suggests a shift in the transition state structure. For better leaving groups (promoted by electron-withdrawing substituents), the C-H bond is more extensively broken in the transition state, leading to a larger KIE. Simultaneously, the C-N bond is less broken in the TS. This level of detail, affording a picture of the relative extent of bond cleavage in the transition state, is made possible by systematic KIE studies. cdnsciencepub.com

KIE studies are instrumental in distinguishing between proposed reaction pathways. For example, in the reaction of 2-phenylethyltrimethylammonium ion, an Elcb mechanism involving a carbanion intermediate was considered. However, the observed primary KIE of 3.0 was too large for a mechanism where C-H bond cleavage occurs in a rapid pre-equilibrium step. This, combined with nitrogen isotope effects, allowed researchers to confidently assign the reaction as a concerted E2 process, where the C-H and C-N bonds break simultaneously, rather than a stepwise Elcb mechanism.

By using specifically deuterated substrates like this compound, researchers can definitively probe the involvement of specific C-H bonds in the crucial steps of a reaction, thereby distinguishing between complex mechanistic possibilities and refining our understanding of chemical reactivity.

Interplay of Deuteration Position and Mechanistic Interpretation

The position of isotopic labeling within a molecule is critical for interpreting reaction mechanisms. In the case of ethylamine, deuteration can occur at various positions, each providing distinct mechanistic information. For this compound, the deuterium atoms are located on the carbon adjacent to the amino group (the α-carbon). This specific labeling allows for the probing of secondary kinetic isotope effects.

Secondary KIEs arise when the isotopically substituted bond is not broken in the rate-determining step. wikipedia.org These effects are typically smaller than primary KIEs but are highly informative about changes in hybridization and steric environment at the labeled position during the reaction. wikipedia.orglibretexts.org For reactions involving this compound, the C-D bonds at the α-position are not cleaved. However, their vibrational frequencies can be altered in the transition state compared to the ground state, leading to a measurable KIE.

For instance, in nucleophilic substitution (SN2) reactions, a change in hybridization from sp3 in the reactant to a more sp2-like character in the transition state can lead to a normal secondary KIE (kH/kD > 1). mdpi.com Conversely, a change from sp2 to sp3 hybridization typically results in an inverse secondary KIE (kH/kD < 1). wikipedia.org Theoretical studies on SN2 reactions of ethyl halides have shown that deuterium substitution at the α-carbon usually results in slightly inverse KIEs, in the range of 0.8 to 1.0. mdpi.com

Comparative Analysis with N,N-d2-Amines

A comparative analysis of the kinetic isotope effects observed for this compound with those for N,N-d2-amines (where deuterium atoms are attached to the nitrogen) can provide a more complete picture of the reaction mechanism. While α-deuteration probes changes at the carbon center, N-deuteration directly probes the involvement of the N-H bond in the reaction.

In reactions where the N-H bond is cleaved in the rate-determining step, a large primary KIE is expected for N,N-d2-amines. diva-portal.org For example, in enzyme-catalyzed amine oxidations, the mechanism often involves the abstraction of a proton from the nitrogen. nih.gov In contrast, if the N-H bond is not broken in the rate-limiting step, a much smaller or negligible KIE would be observed for the N-deuterated species.

Recent studies on iron-catalyzed dehydrogenation of amines have utilized both C-D and N-D labeled substrates to dissect the mechanism. acs.org In one such study, a very small isotope effect (kCHNH/kCHND = 1.22 ± 0.14) was observed when comparing the non-deuterated amine with the N-deuterated amine, suggesting that N-H bond cleavage is not the rate-determining step. acs.org However, a significant KIE was observed for the C-H bond cleavage, indicating it to be the rate-limiting step. acs.org

The following table presents hypothetical KIE data for a reaction involving ethylamine to illustrate the comparative insights gained from different deuteration patterns.

| Labeled Compound | kH/kD | Mechanistic Implication |

| This compound | ~0.9 - 1.1 | Probes secondary effects at the α-carbon, indicative of hybridization changes in the transition state. |

| Ethylamine-N,N-d2 HCl | >2 | Suggests primary KIE, with N-H(D) bond breaking in the rate-determining step. |

| Ethylamine-N,N-d2 HCl | ~1 | Suggests N-H(D) bond is not broken in the rate-determining step. |

This table is illustrative and presents expected ranges for KIEs based on established principles.

By comparing the KIEs of this compound and an N,N-d2-ethylamine, one can distinguish between mechanisms where the rate-limiting step involves changes at the α-carbon versus those involving the amino group directly.

Stereochemical Implications of Deuterium Labeling on Reaction Mechanisms

Deuterium labeling is a powerful technique for elucidating the stereochemical course of a reaction. sci-hub.seacs.org The fixed position of the deuterium atom acts as a stereochemical marker, allowing chemists to track the fate of specific atoms throughout a reaction sequence. While Ethyl-2,2,2-d3-amine itself is not chiral, the principles of using deuterium labeling to understand stereochemistry are broadly applicable to reactions it might undergo, particularly if it were part of a larger, chiral molecule or reacting with a chiral reagent.

For example, in elimination reactions, the stereochemistry of the departing groups (syn- or anti-periplanar) can be determined by using stereospecifically deuterated substrates. iaea.org Although the three deuterium atoms in Ethyl-2,2,2-d3-amine are on a freely rotating methyl group, in more complex, stereochemically defined systems, the position of a deuterium label can reveal whether a reaction proceeds with retention or inversion of configuration at a stereocenter. figshare.com

Studies on palladium-catalyzed Heck reactions have effectively used deuterium labeling to determine that the migratory insertion and β-hydride elimination steps proceed with syn-stereochemistry. sci-hub.seacs.org Similarly, in enzyme-catalyzed reactions, stereospecifically deuterated substrates have been used to uncover the stereochemistry of cyclization and rearrangement steps. figshare.comnih.gov For instance, in the biosynthesis of taxadiene, deuterium labeling at specific positions of the precursor molecule was crucial in establishing the stereochemical course of the cyclization process. figshare.com

The following table summarizes research findings on the use of deuterium labeling to determine stereochemical outcomes in various reaction types.

| Reaction Type | Labeled Substrate Type | Key Finding | Reference |

| Asymmetric Intermolecular Heck Reaction | Deuterated 2,3-dihydrofurans | Pd migrations occur via syn-1,2-dyotropic shifts or a syn-chain-walking mechanism. | sci-hub.seacs.org |

| Taxadiene Biosynthesis | Stereospecifically deuterated geranylgeranyl diphosphate | Elucidation of the stereochemistry of the cyclization and proton abstraction steps. | figshare.com |

| Terpene Cyclase Catalyzed Reactions | Farnesyl pyrophosphates with deuterated methyl groups | Determination of stereospecific methyl-to-methylene eliminations. | nih.gov |

| Photodenitrogenation | Spiroepoxy-substituted azoalkane with stereochemical deuterium labeling | Clarification of the dipole structure trapped by alcohol, revealing retention of configuration in the singlet state reaction. | nih.gov |

While direct stereochemical studies involving this compound are not prominent in the literature, the principles established in these and other studies demonstrate the utility of deuterium labeling in providing unambiguous evidence for the stereochemical pathways of complex reactions.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Isotopic Building Block in Complex Molecule Synthesis

The introduction of deuterium (B1214612) into organic molecules is a powerful strategy in medicinal chemistry and organic synthesis. researchgate.netnih.gov Ethyl-2,2,2-d3-amine HCl functions as a key synthetic precursor, allowing for the precise installation of a deuterated ethylamine (B1201723) moiety into more complex structures. nih.gov This late-stage introduction of an isotopic label is highly desirable as it minimizes synthetic steps and allows for the targeted modification of lead compounds. acs.org

Deuterated building blocks like this compound are instrumental in the synthesis of 'heavy drugs'. nih.gov The primary motivation for creating deuterated analogues of biologically active compounds is to alter their metabolic profiles by taking advantage of the kinetic isotope effect. acs.orgnih.gov Metabolic oxidation often involves the cleavage of a carbon-hydrogen (C-H) bond in the rate-determining step. By replacing this C-H bond with a stronger carbon-deuterium (C-D) bond, the rate of metabolism can be slowed down. nih.gov

This modification can lead to improved pharmacokinetic properties, such as a longer half-life and increased drug exposure, potentially allowing for lower or less frequent dosing. acs.orgsymeres.com For instance, the N-dealkylation of amines is a common metabolic pathway. By using this compound to construct a drug molecule, the metabolic stability of the N-ethyl group can be enhanced. nih.gov Research has shown that deuteration of the N-methyl group in enzalutamide, an anti-cancer drug, significantly reduced its rate of metabolic N-demethylation. nih.gov A similar principle applies to the N-ethyl group derived from this compound. The synthesis of such deuterated drug candidates often involves standard amidation or alkylation reactions where this compound is coupled with a suitable electrophilic partner. researchgate.netsemanticscholar.orgmdpi.com

Table 1: Examples of Deuterated Building Blocks in the Synthesis of Bioactive Compounds

| Deuterated Precursor | Therapeutic Area | Rationale for Deuteration |

|---|---|---|

| Methyl-d3-amine (B1598088) | Oncology, various | Enhance metabolic stability against N-demethylation. nih.govgoogle.com |

| Deuterated Amines | Various | Improve pharmacokinetic and pharmacodynamic properties. nih.govacs.org |

This table provides illustrative examples of how deuterated amine precursors are utilized in drug development.

The use of this compound allows for the creation of novel chemical entities (NCEs) where the isotopic modification is an integral part of the molecule's design. acs.org These are not simply labeled versions of existing drugs for analytical purposes but are new molecular entities with potentially superior therapeutic profiles. researchgate.net The process involves incorporating the deuterated ethylamine building block into a larger molecular scaffold that has a specific biological target. nih.govmdpi.com

The development of deuterated drugs has gained significant traction, with several such compounds entering clinical trials and receiving regulatory approval. researchgate.netresearchgate.net The synthesis of these molecules relies on robust and versatile methods for creating carbon-deuterium bonds. Using a pre-deuterated building block like this compound is often more efficient and provides better isotopic purity than attempting to deuterate a complex molecule in the final steps of a synthesis. nih.gov Synthetic chemists have developed various strategies for the selective deuteration of amines, further highlighting the importance of these isotopically labeled intermediates in modern drug discovery. acs.org

Deuteration in the Development of Functional Materials

The influence of isotopic substitution extends beyond pharmaceuticals into the realm of materials science. researchgate.netunam.mx The replacement of hydrogen with deuterium can have a measurable impact on the physical and chemical properties of polymers and other organic materials. osti.gov

Deuterated monomers, including derivatives that could be synthesized from this compound, are used to create specialty polymers. ornl.gov For example, an ethylamine-containing monomer, such as an acrylamide (B121943) or a vinyl ether, could be synthesized using its deuterated precursor. Subsequent polymerization of these monomers leads to polymers with deuterated side chains.

These deuterated polymers are of significant interest for several reasons. One of the most prominent applications is in neutron scattering studies. unam.mxosti.gov Since hydrogen and deuterium have very different neutron scattering lengths, selective deuteration provides a powerful method for creating contrast in polymer blends or solutions. This allows researchers to probe the structure and dynamics of polymer chains in a way that is inaccessible with other techniques. osti.gov The synthesis of these materials requires precise control over the polymerization process and the use of high-purity deuterated monomers. ornl.gov

The kinetic isotope effect that is crucial for drug metabolism also influences the stability and properties of materials. epa.govosti.gov The stronger C-D bond compared to the C-H bond can enhance the thermal and oxidative stability of polymers. Degradation pathways that involve the cleavage of a C-H bond in the rate-determining step can be slowed by isotopic substitution.

This effect has been leveraged to improve the performance of organic light-emitting diodes (OLEDs). In OLEDs, non-radiative decay processes, which reduce efficiency and lifetime, can be mediated by high-frequency molecular vibrations, particularly C-H stretching. By replacing these C-H bonds with C-D bonds, the vibrational frequency is lowered, which can suppress these decay pathways and lead to more durable and efficient devices. acs.org Similarly, deuteration has been shown to prolong the biodegradation of polymer-based drug delivery systems by slowing the rate of linker cleavage. epa.gov

Table 2: Effect of Deuteration on Material Properties

| Property | Effect of Deuteration | Underlying Principle | Reference |

|---|---|---|---|

| Thermal Stability | Increased | Higher bond energy of C-D vs. C-H slows degradation. | researchgate.net |

| Biodegradation Rate | Decreased | Kinetic isotope effect on bond-cleavage reactions. epa.gov | epa.gov |

| OLED Efficiency/Lifetime | Increased | Suppression of vibrational decay pathways. | acs.org |

This table summarizes the general impact of substituting hydrogen with deuterium on key material properties.

Tracer Applications in Chemical Reaction Pathway Mapping

Isotopically labeled compounds are indispensable tools for elucidating the mechanisms of complex chemical reactions. nih.govsymeres.comacs.org By strategically placing a "heavy" isotope like deuterium in a reacting molecule, chemists can track the fate of specific atoms or functional groups throughout a reaction sequence.

Tracking Molecular Transformations and Intermediate Formation

The use of isotopically labeled compounds is a cornerstone of mechanistic chemistry, providing a powerful method for tracing the path of atoms and functional groups through complex reaction sequences. epfl.ch this compound, by virtue of its deuterium-labeled ethyl group, serves as an effective probe for monitoring molecular transformations and identifying transient intermediates. researchgate.net

When Ethyl-2,2,2-d3-amine is incorporated into a reactant molecule, the C-D bonds act as a spectroscopic marker. Since deuterium has a different nuclear spin and mass than hydrogen, its presence can be detected and monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.org This allows chemists to follow the deuterated ethyl fragment as it moves through a reaction pathway, confirming its location in products and helping to elucidate the structure of short-lived intermediates that might otherwise be unobservable. core.ac.uk

For instance, in a multi-step synthesis, if the ethyl-d3-amine moiety is used in an initial step, its signature in the NMR or mass spectra of subsequent products can confirm the integrity of the fragment or reveal unexpected rearrangements and transformations. This method is invaluable for verifying proposed reaction mechanisms. The study of kinetic isotope effects (KIEs), which are changes in reaction rate upon isotopic substitution, provides a sensitive probe for characterizing transition state structures. researchgate.netcore.ac.uk

Insights into Alkylation Reactivity Modifications by Deuteration

The replacement of hydrogen with deuterium can significantly alter the rate and, in some cases, the outcome of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), arises from the fact that a carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond. libretexts.org Consequently, reactions that involve the breaking of this bond in the rate-determining step will proceed more slowly for the deuterated compound, an effect known as a primary KIE. core.ac.uklibretexts.org

Even when the C-D bond is not broken in the reaction, its presence can still influence the reaction rate. This is called a secondary kinetic isotope effect. core.ac.uk In the case of this compound, the deuterium atoms are on the carbon adjacent (alpha) to the nitrogen atom. When this amine participates in an alkylation reaction, the hybridization of the alpha-carbon can change in the transition state. This rehybridization leads to a change in the vibrational frequencies of the C-D bonds, resulting in a secondary KIE. core.ac.uk

Research into deuterated phase-transfer catalysts, such as chiral binaphthyl-modified tetraalkylammonium salts, provides compelling evidence of these effects. kyoto-u.ac.jpnih.gov Studies have shown that site-specific deuteration can improve the stability and performance of these catalysts, particularly under low catalyst loading conditions. kyoto-u.ac.jpnih.gov A significant secondary kinetic isotope effect was observed for a tetradeuterated phase-transfer catalyst in the asymmetric alkylation of amino acid derivatives. nih.govkyoto-u.ac.jp This suggests that deuteration can be a viable strategy for enhancing the performance and stability of organocatalysts. kyoto-u.ac.jp

The table below summarizes findings on how deuteration can impact catalyst performance in alkylation reactions, based on studies of related deuterated compounds.

| Feature | Observation in Deuterated Analogues | Implication |

| Catalyst Stability | Generally improved by site-specific deuteration, though the degree of improvement is structure-dependent. kyoto-u.ac.jpnih.gov | Deuteration can enhance catalyst lifetime and robustness under challenging reaction conditions. |

| Catalytic Performance | Superior performance compared to non-deuterated analogs, especially at low catalyst loadings. kyoto-u.ac.jpnih.gov | Allows for more efficient reactions using smaller amounts of catalyst, which is beneficial for green chemistry. |

| Kinetic Isotope Effect | A large secondary kinetic isotope effect was observed in asymmetric catalytic alkylation. kyoto-u.ac.jpkyoto-u.ac.jp | Indicates that deuteration influences the transition state of the reaction, affecting its rate and selectivity. |

These findings highlight that introducing deuterium at strategic positions, as in this compound, can be more than just a passive label for tracking reactions. It can actively modify the reactivity and stability of molecules, providing a subtle yet powerful tool for chemists to fine-tune reaction outcomes and design more efficient synthetic processes. kyoto-u.ac.jp

Advanced Analytical Methodologies for Deuterated Amine Characterization

Spectroscopic Techniques for Deuterium (B1214612) Content and Purity Assessment

Spectroscopic methods are indispensable for the detailed analysis of isotopically labeled compounds, providing critical information on structure, purity, and the extent of deuterium incorporation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of deuterated compounds like Ethyl-2,2,2-d3-amine HCl. core.ac.uk In ¹H NMR, the absence or significant reduction of a signal at the chemical shift corresponding to the protons on the C2 carbon of the ethyl group would be the primary indicator of successful deuteration. The integration of the remaining proton signals, specifically the ethyl group's methyl protons and the amine protons, relative to an internal standard, allows for the quantification of the compound's purity. docbrown.info

For a more in-depth analysis, ¹³C NMR spectroscopy can be employed. The carbon atom attached to the deuterium atoms (C2) will exhibit a characteristic multiplet signal due to C-D coupling, and its chemical shift will be slightly different from that of the non-deuterated analog. ucl.ac.uk The presence of any residual C-H signals in this region would indicate incomplete deuteration. Furthermore, specialized NMR techniques, such as those involving chiral shift reagents, can be utilized to determine the enantiomeric purity if applicable. core.ac.uk

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

| ¹H | CH₃ | ~1.2 | Triplet | Coupled to the CH₂ group (if present) or showing no coupling in a fully deuterated sample. |

| ¹H | NH₂ | Variable | Broad Singlet | Chemical shift is dependent on solvent and concentration. |

| ¹³C | CH₃ | ~18 | Singlet | |

| ¹³C | CD₃ | ~25 | Multiplet (septet) | Due to coupling with three deuterium atoms. The exact chemical shift may vary slightly from the non-deuterated analog. |

Note: Predicted chemical shifts are approximate and can be influenced by solvent and other experimental conditions.

Isotope Ratio Mass Spectrometry (IRMS) for D/H Quantification

Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique for determining the precise ratio of isotopes in a sample. mmu.ac.uk For this compound, IRMS is the gold standard for quantifying the deuterium-to-hydrogen (D/H) ratio. The analysis typically involves the combustion of the sample to produce hydrogen gas (a mixture of H₂, HD, and D₂), which is then introduced into the mass spectrometer. The instrument measures the ion currents corresponding to mass-to-charge ratios of 2 (H₂) and 3 (HD), allowing for the calculation of the D/H ratio.

This technique provides a bulk isotopic composition of the molecule. When combined with data from other methods like NMR and GC-MS, it offers a comprehensive picture of the isotopic enrichment at specific molecular positions. The high precision of IRMS is crucial for verifying that the desired level of deuteration has been achieved and for detecting any isotopic impurities.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules. nih.gov The substitution of hydrogen with deuterium leads to a predictable shift in the vibrational frequencies of the C-H bonds. In the IR and Raman spectra of this compound, the characteristic C-H stretching vibrations, typically observed in the 2800-3000 cm⁻¹ region, will be replaced by C-D stretching vibrations at a lower frequency, approximately in the 2100-2200 cm⁻¹ range. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| C-D Stretch | 2100 - 2200 | IR, Raman |

| N-H Stretch | 3300 - 3500 | IR, Raman |

| C-H Stretch (methyl) | 2850 - 2960 | IR, Raman |

| N-H Bend | 1590 - 1650 | IR |

| C-N Stretch | 1020 - 1250 | IR, Raman |

Chromatographic and Hyphenated Techniques in Deuterated Amine Analysis

Chromatographic techniques, especially when coupled with mass spectrometry, are essential for the separation, identification, and quantification of deuterated compounds and their potential byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for monitoring the progress of the synthesis of this compound. researchgate.net By taking aliquots from the reaction mixture at different time points, the relative amounts of starting materials, intermediates, and the final deuterated product can be determined. The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase. The mass spectrometer then provides mass information for each separated component, allowing for their identification.

In the case of this compound synthesis, GC-MS can distinguish between the deuterated product and any non-deuterated or partially deuterated species based on their mass-to-charge ratios. This allows for the optimization of reaction conditions to maximize the yield and isotopic purity of the desired product. rsc.org

Liquid Chromatography with Mass Spectrometry (LC-MS) for Derivatization Studies

Liquid Chromatography with Mass Spectrometry (LC-MS) is a versatile and powerful tool for the analysis of non-volatile and thermally labile compounds, including amine hydrochlorides. ddtjournal.comresearchgate.net For this compound, LC-MS is particularly useful for studying its derivatization reactions. Derivatization is often employed to improve the chromatographic properties or enhance the ionization efficiency of an analyte. researchgate.net

For example, the amine group of this compound can be reacted with a derivatizing agent to form a less polar and more easily ionizable derivative. upf.eduresearchgate.net LC-MS can then be used to separate the derivatized product from any unreacted amine and byproducts. The mass spectrometer provides the molecular weight of the derivative, confirming the success of the reaction and the integrity of the deuterated label. nih.gov This approach is also valuable for quantitative analysis, where an isotopically labeled internal standard can be used to ensure high accuracy and precision. google.com

In Situ and Real-Time Monitoring of Deuterium Incorporation

The precise control over the extent and position of deuterium incorporation is paramount in the synthesis of isotopically labeled compounds such as this compound. In situ and real-time monitoring techniques are indispensable for developing robust, efficient, and reproducible deuteration processes. researchgate.net These process analytical technologies (PAT) provide continuous data from within the reaction environment, allowing for dynamic tracking of reactants, intermediates, and products without the need for manual sampling, which can alter the reaction mixture. pharmtech.com The primary methodologies employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often used in flow-through configurations. pharmtech.comacs.org

Advanced analytical methods are crucial for characterizing deuterated compounds and measuring the precise location and composition of isotopic species. marquette.edu Techniques such as NMR and MS are particularly valuable for reaction monitoring. acs.orgbrightspec.com For instance, benchtop NMR spectroscopy can be utilized to accurately follow the progression of a deuteration reaction by employing solvent suppression experiments. magritek.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

In situ NMR spectroscopy is a powerful quantitative technique for real-time reaction monitoring. rsc.orgmdpi.com By using flow-cell technology, a reaction mixture can be continuously circulated through the spectrometer, providing a series of spectra over time. pharmtech.comacs.org For the synthesis of this compound, which could proceed via the reduction of 2,2,2-trideuterioacetonitrile (B12060504), ¹H NMR would be used to monitor the disappearance of the starting material and the appearance of the ethylamine (B1201723) product signals. The degree of deuterium incorporation at the C2 position is confirmed by the absence or significant reduction of the corresponding proton signal, while the integration of the signals for the CH₂ group can be used to quantify the formation of the product. nih.govrsc.org

The stability and quantitative nature of NMR spectroscopy allow for a clear mass balance analysis throughout the reaction, confirming that no significant byproducts are being formed. magritek.com Benchtop NMR spectrometers, which are becoming more common, offer the flexibility of use in standard laboratory settings, even with protonated solvents, making real-time monitoring more accessible. acs.orgnih.gov

Detailed Research Findings: In Situ NMR Monitoring

A hypothetical reaction to form Ethyl-2,2,2-d3-amine via the reduction of 2,2,2-trideuterioacetonitrile could be monitored as follows. The data below illustrates the type of information obtained from in situ ¹H NMR monitoring.

| Reaction Time (minutes) | 2,2,2-trideuterioacetonitrile Concentration (M) | Ethyl-2,2,2-d3-amine Concentration (M) | Deuterium Incorporation at C2 (%) |

| 0 | 1.00 | 0.00 | >99 |

| 15 | 0.75 | 0.25 | >99 |

| 30 | 0.52 | 0.48 | >99 |

| 60 | 0.23 | 0.77 | >99 |

| 90 | 0.08 | 0.92 | >99 |

| 120 | <0.01 | 0.99 | >99 |

Mass Spectrometry (MS)

Real-time mass spectrometry, particularly techniques like Flowing Afterglow Mass Spectrometry (FA-MS) or electrospray ionization (ESI-MS) coupled to the reactor, offers high sensitivity for monitoring reaction progress. nih.gov For the synthesis of this compound, the MS would be tuned to monitor the mass-to-charge (m/z) ratio of the protonated starting material and product. The disappearance of the ion corresponding to the starting material and the simultaneous appearance of the ion for the deuterated product provides a clear, real-time indication of the reaction's conversion rate. Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful tool for studying protein structures but the underlying principles of tracking mass shifts are applicable to small molecule analysis as well. acs.orgoup.com

Combining MS with other techniques like NMR can provide a more complete understanding of the reaction, leveraging the quantitative power of NMR and the high sensitivity of MS. acs.org

Detailed Research Findings: Real-Time MS Monitoring

The table below represents typical data from real-time MS analysis of the reaction mixture, showing the relative abundance of the key ions over time. The product, Ethyl-2,2,2-d3-amine, would be detected as its protonated form [M+H]⁺.

| Reaction Time (minutes) | Relative Abundance of Reactant Ion (%) | Relative Abundance of Product Ion [M+H]⁺ (%) |

| 0 | 100 | 0 |

| 15 | 74 | 26 |

| 30 | 51 | 49 |

| 60 | 22 | 78 |

| 90 | 7 | 93 |

| 120 | 1 | 99 |

By employing these advanced in situ and real-time monitoring methodologies, the synthesis of this compound can be precisely controlled to ensure high levels of deuterium incorporation and chemical purity, facilitating the development of a robust and scalable manufacturing process.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Energetic Profiles and Transition States

Quantum chemical calculations are fundamental in elucidating the energetic landscapes of chemical reactions, including the characterization of reactants, products, intermediates, and transition states. murdoch.edu.au For deuterated amines like Ethyl-2,2,2-d3-amine HCl, these methods provide crucial information on how isotopic substitution affects molecular properties and reaction barriers.

Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to optimize the geometries of molecules and locate transition state structures. researchgate.netacs.org The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G(d), 6-311++G(d,p)) is critical for obtaining accurate results. nih.govnih.govepfl.ch For instance, in a computational study on the pyrolysis of ethylamine (B1201723), the B3LYP and M06-2X functionals with the 6-31G(d) basis set were used to optimize geometries, and the G4MP2 composite method was used to determine single-point energies. researchgate.net

Table 1: Comparison of Computational Methods Used in Amine Reactivity Studies

| Computational Method | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP, M06-2X, MP2 | 6-31G(d) | Geometry optimization of ethylamine decomposition pathways. | researchgate.net |

| M06-2X | 6-31+G(d,p) | Geometry optimization in a study of metal-free α-amination of secondary amines. | nih.gov |

| B3LYP-D3 | 6-31G** | Transition state searches in epoxy-amine reactivity studies. | epfl.ch |

Density Functional Theory (DFT) in KIE Prediction and Interpretation

Density Functional Theory (DFT) has become a powerful tool for the prediction and interpretation of kinetic isotope effects (KIEs). wikipedia.org The KIE, the ratio of the rate constant for a reaction with a light isotope to that with a heavy isotope (kH/kD), provides valuable insight into reaction mechanisms. mdpi.com Deuteration of a molecule can lead to a primary KIE if the C-D bond is broken or formed in the rate-determining step, or a secondary KIE if the deuterated site is not directly involved in bond breaking/formation. mdpi.com

DFT calculations can predict KIEs by computing the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species. The zero-point energy (ZPE) is lower for a C-D bond than for a C-H bond, which generally leads to a higher activation energy for the deuterated reactant and a kH/kD ratio greater than 1 for a primary KIE. wikipedia.org The accurate prediction of KIEs using DFT is now considered fairly routine. mdpi.com

In a combined computational and experimental study on the α-amination of secondary amines, DFT calculations were used to probe the reaction mechanism, and the computed KIEs were compared with experimental values. nih.gov For the reaction of pyrrolidine-2,2-d2, an observed PH/PD value of 3.5 was consistent with the C-H functionalization step being rate-determining. nih.gov

Computational Modeling of Reaction Pathways Involving Deuterated Amines

Computational modeling is instrumental in mapping out the potential energy surfaces of reactions involving deuterated amines, helping to identify the most favorable reaction pathways. ulisboa.pt This involves locating all stationary points (reactants, intermediates, transition states, and products) and connecting them through intrinsic reaction coordinate (IRC) calculations. researchgate.netacs.org

For example, a detailed computational study on the pyrolysis of ethylamine investigated several decomposition pathways, including H2 elimination and 1,3-proton shift, leading to various products. researchgate.netacs.org The study employed DFT and MP2 levels of theory to determine the activation energies for different pathways, thereby identifying the most probable decomposition routes. researchgate.netacs.org While this study did not specifically involve this compound, the same principles would apply to understanding its thermal decomposition. The deuteration at the 2-position would be expected to influence the kinetics of any pathway involving the cleavage of the C-D bonds.

Molecular Dynamics Simulations of Deuterated Amine Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions with the surrounding environment over time. escholarship.org For this compound, MD simulations could be used to investigate its solvation in water, its interaction with biological macromolecules, or its behavior at interfaces. escholarship.orgmdpi.comescholarship.org

MD simulations solve the classical equations of motion for a system of atoms, using a force field to describe the potential energy of the system. escholarship.org The choice of force field is crucial for the accuracy of the simulation. For amines, force fields like OPLS-AA have been used. escholarship.org

A study on the distribution and diffusion of oil-water interfaces used MD simulations to explore the behavior of different molecules, including the influence of ions. escholarship.org While not specifically on deuterated amines, this type of study provides a framework for how one might investigate the interfacial behavior of this compound. Another study used MD simulations to investigate the dynamics of water at a DNA interface, which included the presence of 2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-ethylamine hydrochloride. researchgate.net

Prediction of Isotopic Effects and Deuteration Influence on Reactivity

The substitution of hydrogen with deuterium (B1214612) can have a significant impact on the reactivity of a molecule, an effect that can be predicted and rationalized through computational methods. escholarship.orgmdpi.com The primary kinetic isotope effect, arising from the difference in zero-point energies of C-H and C-D bonds, is a major factor. wikipedia.org

Computational studies can predict how deuteration will affect the rate of a reaction by calculating the activation energies for both the deuterated and non-deuterated reactants. nih.govresearchgate.net For this compound, deuteration at the carbon adjacent to the amino group (the α-carbon is C1, so this is the β-carbon) would be expected to exert a β-secondary kinetic isotope effect in many reactions. These effects are typically smaller than primary KIEs but can still provide valuable mechanistic information. mdpi.com

A study on the stereochemistry of β-deuterium isotope effects on amine basicity found that deuteration increases the basicity of several amines, including methylamine (B109427) and benzylamine. This effect was attributed to the lowering of the zero-point energy of a C-H bond adjacent to a nitrogen atom due to delocalization of the lone pair. Computational methods confirmed that the isotope effect is larger when the C-D bond is antiperiplanar or synperiplanar to the lone pair.

Table 2: Predicted and Experimental Kinetic Isotope Effects for Amine Reactions

| Reaction | Amine | Computational Method | Predicted kH/kD | Experimental kH/kD | Reference |

|---|---|---|---|---|---|

| α-amination | Pyrrolidine-2,2-d2 | M06-2X/6-31+G(d,p) | - | 3.5 | nih.gov |

| Benzylamine decomposition | Benzylamine | EVB with QCP | - | 6.5 ± 1.4 | nih.gov |

Degradation Pathways and Isotopic Stability in Chemical Environments

Mechanisms of Degradation in Controlled Chemical Systems

The degradation of Ethyl-2,2,2-d3-amine HCl can be broadly categorized into processes that affect its isotopic composition, such as proton-deuterium exchange, and those that alter its chemical structure, such as oxidation and thermal decomposition.

Proton-deuterium (H/D) exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium (B1214612) atom from the solvent, or vice versa. wikipedia.org For this compound, the primary concern is the back-exchange of deuterium atoms on the ethyl group for protons from the surrounding medium.

The stability of the carbon-deuterium (C-D) bonds in this compound is influenced by the acidity (pH) of the solution. nih.gov In aqueous and particularly in acidic media, the amine group exists in its protonated form (-NH3+). The C-D bonds at the C2 position (adjacent to the carbon bearing the amino group) are generally stable. However, harsh acidic conditions, often involving strong deuterated mineral acids like DCl or D₂SO₄, can facilitate H/D exchange, though these conditions can also lead to unwanted side reactions and decomposition. nih.gov

Studies on similar deuterated amines have shown that deuterium atoms at the α-carbon (the carbon bonded to the nitrogen) can be resistant to back-exchange in acidic aqueous solutions. nih.gov However, the potential for exchange increases under basic conditions. For instance, some deuterated compounds show little to no exchange at acidic or neutral pH but exhibit significant exchange at pH 10 and above. rsc.org The mechanism often involves an acid-base catalysis process. nih.gov While the deuterium atoms on this compound are on the β-carbon, their stability is still pH-dependent. Generally, storage in acidic or basic solutions should be avoided to maintain isotopic integrity. researchgate.net

Table 1: Factors Influencing H/D Exchange

| Factor | Influence on this compound |

|---|---|

| pH | Exchange is minimal in neutral solutions but can be catalyzed by both strong acids and bases. nih.gov |

| Catalysts | Metal catalysts, such as platinum oxide, can facilitate H/D exchange on carbon atoms adjacent to amines. nih.gov |

| Solvent | Protic solvents like water (H₂O) can serve as a source of protons for back-exchange. wikipedia.org |

| Temperature | Higher temperatures generally increase the rate of exchange reactions. mdpi.com |

Beyond isotopic exchange, the chemical structure of this compound can be compromised through oxidative and thermal degradation. These processes are common for all amines, but the presence of deuterium can sometimes alter the reaction rates, a phenomenon known as the kinetic isotope effect (KIE). google.com

Oxidative Degradation: Oxidation is a primary degradation pathway for amines and can be initiated by atmospheric oxygen, trace metal impurities, or other oxidizing agents. ntnu.noresearchgate.net The mechanisms can be complex, often involving radical intermediates. ntnu.no For primary amines like ethylamine (B1201723), oxidation can lead to the formation of various products, including aldehydes, carboxylic acids, and ammonia (B1221849). ntnu.noacs.org In the case of ethylamine, oxidation can yield acetaldehyde (B116499), which can be further oxidized. acs.org The presence of deuterium on the terminal carbon may slow down reactions where the cleavage of a C-D bond is the rate-limiting step. google.com Tertiary amines are generally more stable against oxidation than primary or secondary amines. ntnu.noresearchgate.net

Thermal Degradation: At elevated temperatures, particularly in the presence of CO₂, amines can undergo thermal degradation. nih.gov For simple amines, this can involve polymerization or reactions leading to the formation of other small amines and ammonia. ntnu.no While unloaded ethylamine is relatively stable, the presence of other reactive species can promote degradation. utexas.edu The strength of the C-D bond compared to the C-H bond means that deuterated compounds can exhibit greater thermal stability if C-D bond cleavage is involved in the degradation pathway.

Factors Influencing Isotopic Integrity and Long-Term Stability

The long-term stability of this compound is crucial for its use as a reference material. Isotopic integrity and chemical purity can be affected by storage conditions and require careful monitoring.

Proper storage is essential to prevent both chemical degradation and loss of deuterium. Key factors include temperature, light, and the storage medium.

Temperature: Storing the compound at low temperatures is generally recommended to slow down the rates of all degradation reactions. While some deuterated compounds have shown stability at room temperature for extended periods, compounds containing amines can be more prone to deterioration over time, especially when in solution. rsc.org

Solvent/Matrix: Storing this compound as a solid is preferable to storage in solution. If a solution is necessary, a neutral, aprotic solvent is ideal. Storage in aqueous solutions, especially acidic or basic ones, should be avoided to prevent H/D exchange. researchgate.net The presence of water and slow cooling can lead to the loss of deuterium. researchgate.net

Atmosphere: To prevent oxidative degradation, the compound should be stored under an inert atmosphere, such as nitrogen or argon, and in tightly sealed containers. sigmaaldrich.com

Light: Protection from light is also advisable, as photochemical reactions can initiate degradation.

Regularly assessing the isotopic and chemical purity of this compound is necessary to ensure its validity as a standard. Several analytical techniques are employed for this purpose.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining isotopic purity. researchgate.net It can distinguish between the deuterated compound and its non-deuterated isotopologues, allowing for precise calculation of the deuterium content. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) can further provide information on the location of the deuterium atoms within the molecule. ansto.gov.au

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are invaluable for monitoring isotopic stability. ¹H NMR can detect the presence of any residual protons at the deuterated positions, providing a direct measure of isotopic back-exchange. nih.gov Quantitative NMR (qNMR) can also be used to assess purity. researchgate.net

Gas Chromatography (GC) and Liquid Chromatography (LC): When coupled with mass spectrometry (GC-MS or LC-MS), these techniques can separate the parent compound from any degradation products, allowing for the simultaneous assessment of both chemical and isotopic purity. ntnu.nonih.gov

Table 2: Analytical Methods for Stability Monitoring

| Technique | Information Provided |

|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Precise isotopic ratio and purity determination. researchgate.net |

| Tandem Mass Spectrometry (MS/MS) | Structural confirmation and location of deuterium labels. ansto.gov.au |

| Nuclear Magnetic Resonance (NMR) | Direct measurement of H/D exchange and structural integrity. nih.gov |

| Chromatography (GC/LC) | Separation of the parent compound from impurities and degradation products. ntnu.no |

Characterization of Deuterated Degradation Products

The degradation of this compound will lead to the formation of various products, the nature of which depends on the degradation pathway.

If proton-deuterium exchange occurs, the primary "degradation" products would be the less-deuterated isotopologues: Ethyl-2,2-d-amine, Ethyl-2-d2-amine, and the fully protonated ethylamine. These can be identified and quantified using mass spectrometry by observing the shift in the molecular ion peak.

Oxidative degradation of the ethylamine backbone would lead to deuterated versions of common amine degradation products. acs.org For example, oxidation at the C1 carbon could lead to the formation of 2,2,2-d3-acetaldehyde and subsequently 2,2,2-d3-acetic acid. The formation of ammonia is also a common result of amine oxidation. ntnu.no

Thermal degradation can also produce smaller alkylamines and ammonia. acs.org In the case of Ethyl-2,2,2-d3-amine, this could involve cleavage of the C-C bond, although this is less common than reactions involving the amine group.

The characterization of these degradation products relies heavily on chromatographic separation followed by mass spectrometric detection (LC-MS or GC-MS). ntnu.nonih.gov The mass difference imparted by the deuterium atoms helps in identifying the fragments of the original molecule and tracing the degradation pathways. For instance, detailed characterization of the degradation of similar amine compounds has revealed products like acetaldehyde and ethylamine itself, suggesting C-N bond cleavage pathways. acs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.